4-Iodopyridine-2,6-dicarboxylic acid

Descripción general

Descripción

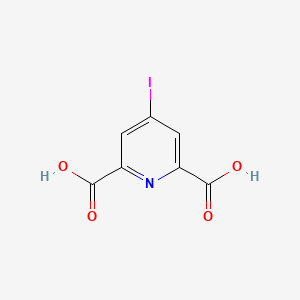

4-Iodopyridine-2,6-dicarboxylic acid is a chemical compound characterized by a pyridine ring substituted with iodine atoms at the 4-position and carboxylic acid groups at the 2- and 6-positions[_{{{CITATION{{{_1{Crystal structure of (μ2-1-(4,4′-bipyridine-κ2N:N′)-bisdiaqua-(4 ...

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodopyridine-2,6-dicarboxylic acid typically involves the iodination of pyridine derivatives followed by carboxylation[_{{{CITATION{{{1{Crystal structure of (μ2-1-(4,4′-bipyridine-κ2N:N′)-bis[diaqua-(4 ...](https://www.degruyter.com/document/doi/10.1515/ncrs-2023-0229/html). One common method is the iodination of pyridine-2,6-dicarboxylic acid using iodine in the presence of an oxidizing agent such as hydrogen peroxide[{{{CITATION{{{_1{Crystal structure of (μ2-1-(4,4′-bipyridine-κ2N:N′)-bisdiaqua-(4 .... The reaction conditions include maintaining a controlled temperature and using a suitable solvent to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Substitution Reactions Involving the Iodine Atom

The iodine atom at the 4-position undergoes nucleophilic aromatic substitution (SNAr) under mild conditions. This reactivity enables the introduction of diverse functional groups:

| Reaction Type | Conditions | Products Formed | Applications | Source |

|---|---|---|---|---|

| Iodine substitution | Cu(I) catalysis, 80–100°C | 4-Amino/4-alkoxy pyridine derivatives | Pharmaceutical intermediates |

For example:

Reactivity of Carboxylic Acid Groups

The carboxylic acid groups participate in esterification, amidation, and salt formation:

Esterification

Reaction with alcohols (e.g., ethanol) under acidic conditions yields diesters:

Coordination with Metal Ions

The acid acts as a tridentate ligand, binding metal ions through:

-

Two carboxylate oxygen atoms

-

Pyridyl nitrogen atom

Table 1: Metal Complexes and Structural Data

| Metal Ion | Coordination Geometry | Bond Lengths (Å) | Applications | Source |

|---|---|---|---|---|

| Co(II) | Distorted octahedral | Co–O: 2.037–2.251 | Catalysis, magnetic materials | |

| Cu(II) | Square pyramidal | Cu–N: 2.053–2.146 | Luminescent sensors |

Example structure: [Co(ipydc)(H₂O)₂]·H₂O (ipydc = 4-iodopyridine-2,6-dicarboxylate) exhibits hydrogen bonding and halogen interactions, stabilizing 3D frameworks .

Halogen Bonding and Noncovalent Interactions

The iodine atom engages in halogen bonding (X···X or X···O), influencing crystal packing and material properties:

| Interaction Type | Distance (Å) | Energy (kJ/mol) | Role in Supramolecular Assembly | Source |

|---|---|---|---|---|

| I···O | 3.22–3.45 | 10–15 | Stabilizes metal-organic frameworks |

Comparative Reaction Mechanisms

The iodine atom’s electronegativity directs electrophilic substitution to the 3- and 5-positions, while carboxyl groups facilitate deprotonation and chelation:

Mechanistic Insights :

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

4-Iodopyridine-2,6-dicarboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in developing anti-inflammatory and anti-cancer drugs. The compound's structure allows it to participate in reactions that yield biologically active molecules.

Case Study:

A study demonstrated the synthesis of novel derivatives of anti-cancer agents using this compound as a precursor. These derivatives exhibited enhanced activity against specific cancer cell lines compared to traditional agents, highlighting the compound's potential in drug development .

Ligand Development

In coordination chemistry, this compound is utilized to create ligands for metal complexes. These ligands are essential in catalysis and materials science, facilitating various chemical reactions.

Data Table: Ligand Characteristics

| Ligand Type | Metal Complex | Application |

|---|---|---|

| Bidentate | Cu(II) | Catalysis in organic reactions |

| Tridentate | Co(II) | Synthesis of advanced materials |

Research has shown that metal complexes formed with this ligand exhibit unique catalytic properties that can be harnessed for environmental applications, such as pollutant degradation .

Organic Synthesis

The compound plays a significant role in organic synthesis, particularly in forming heterocyclic compounds essential for various chemical reactions. Its reactivity allows for the construction of complex molecular architectures.

Example Reaction:

The reaction of this compound with amines leads to the formation of pyridine derivatives that are valuable in drug design and development processes .

Research in Agrochemicals

In agrochemical research, this compound contributes to developing pesticides and herbicides aimed at enhancing agricultural productivity. Its derivatives have been tested for efficacy against common agricultural pests.

Field Study:

Field trials indicated that formulations containing derivatives of this compound significantly reduced pest populations while maintaining crop yield, showcasing its potential as an environmentally friendly agrochemical .

Fluorescent Probes

This compound is also employed in creating fluorescent probes used for biological imaging. These probes facilitate the real-time visualization of cellular processes, aiding researchers in understanding complex biological systems.

Application Example:

Fluorescent probes derived from this compound have been utilized to track cellular responses in live-cell imaging studies, providing insights into cellular dynamics during drug treatments .

Mecanismo De Acción

The mechanism by which 4-Iodopyridine-2,6-dicarboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The molecular targets and pathways involved can vary based on the context of its use.

Comparación Con Compuestos Similares

4-Iodopyridine-2-carboxylic acid

4-Iodopyridine-3-carboxylic acid

4-Iodopyridine-2,5-dicarboxylic acid

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

4-Iodopyridine-2,6-dicarboxylic acid is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring substituted with two carboxylic acid groups and an iodine atom. The presence of the iodine atom enhances the compound's reactivity and biological properties. Recent advancements in synthetic methods have allowed for the efficient production of this compound under mild conditions, which is crucial for preserving its bioactivity .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, particularly those harboring metallo-β-lactamases (MBLs) such as NDM-1. The compound was shown to enhance the efficacy of meropenem, a carbapenem antibiotic, by reducing its minimum inhibitory concentration (MIC) significantly when used in combination .

Table 1: MIC Values for this compound Against Clinical Isolates

| Bacterial Strain | MIC (µg/mL) without 4-Iodopyridine | MIC (µg/mL) with 4-Iodopyridine |

|---|---|---|

| Enterobacteriaceae 1 | 64 | 16 |

| Enterobacteriaceae 2 | 128 | 32 |

| Enterobacteriaceae 3 | 256 | 64 |

The data suggest that the compound can restore the activity of antibiotics against resistant strains by inhibiting MBLs .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been investigated for its antioxidant capabilities. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various diseases. The compound has shown potential in stabilizing hypoxic inducible factor-1α (HIF-1α), thereby enhancing cellular responses to oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Chelation : The carboxylate groups can chelate metal ions, which are essential for the activity of many enzymes involved in bacterial resistance mechanisms.

- Inhibition of Metallo-Enzymes : By binding to metallo-enzymes like NDM-1, it effectively inhibits their function, thereby restoring the efficacy of β-lactam antibiotics.

- Modulation of Gene Expression : Its interaction with HIF-1α suggests a role in regulating gene expression related to cellular stress responses .

Case Studies

Several studies have highlighted the practical applications of this compound:

Propiedades

IUPAC Name |

4-iodopyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO4/c8-3-1-4(6(10)11)9-5(2-3)7(12)13/h1-2H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYYPWOUZPEAHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631513 | |

| Record name | 4-Iodopyridine-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506423-80-9 | |

| Record name | 4-Iodopyridine-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.